molecular formula C16H15NO3 B13803301 4-Biphenyl-4-YL-4-hydroxyimino-butyric acid

4-Biphenyl-4-YL-4-hydroxyimino-butyric acid

Katalognummer: B13803301
Molekulargewicht: 269.29 g/mol
InChI-Schlüssel: JWHYERJUDQCVGA-ICFOKQHNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Biphenyl-4-YL-4-hydroxyimino-butyric acid is a chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol . . This compound is characterized by the presence of a biphenyl group and a hydroxyimino functional group attached to a butyric acid backbone.

Vorbereitungsmethoden

The synthesis of 4-Biphenyl-4-YL-4-hydroxyimino-butyric acid typically involves the following steps:

Analyse Chemischer Reaktionen

4-Biphenyl-4-YL-4-hydroxyimino-butyric acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Biphenyl-4-YL-4-hydroxyimino-butyric acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 4-Biphenyl-4-YL-4-hydroxyimino-butyric acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The biphenyl group provides structural stability and can interact with hydrophobic regions of target molecules .

Vergleich Mit ähnlichen Verbindungen

4-Biphenyl-4-YL-4-hydroxyimino-butyric acid can be compared with other similar compounds, such as:

    4-Biphenyl-4-YL-4-hydroxyimino-pentanoic acid: This compound has a similar structure but with a pentanoic acid backbone.

    4-Biphenyl-4-YL-4-hydroxyimino-propanoic acid: This compound has a propanoic acid backbone instead of butyric acid.

    4-Biphenyl-4-YL-4-hydroxyimino-acetic acid: This compound has an acetic acid backbone.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C16H15NO3

Molekulargewicht

269.29 g/mol

IUPAC-Name

(4Z)-4-hydroxyimino-4-(4-phenylphenyl)butanoic acid

InChI

InChI=1S/C16H15NO3/c18-16(19)11-10-15(17-20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,20H,10-11H2,(H,18,19)/b17-15-

InChI-Schlüssel

JWHYERJUDQCVGA-ICFOKQHNSA-N

Isomerische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=N\O)/CCC(=O)O

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.